GSK-3β Inhibition: Potency Comparison with Closest Synthetic Analogs
5-(4-Hydroxybenzylidene)hydantoin (compound 1) inhibits glycogen synthase kinase-3β (GSK-3β) with an IC50 of 13.7 ± 1.2 µM in an in vitro kinase assay using a tau phosphorylation ELISA format [1]. In direct comparison within the same study, the synthetic analog (Z)-5-(4-(ethylthio)benzylidene)-hydantoin (compound 2) exhibited an IC50 of 7.8 ± 0.7 µM, while the 4-N,N-diethylamino analog (compound 3) showed the most potent inhibition (IC50 = 4.2 ± 0.4 µM) [1]. The 4-hydroxy substitution yields intermediate potency among the tested series, establishing a clear SAR baseline.
| Evidence Dimension | GSK-3β inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 13.7 ± 1.2 µM |
| Comparator Or Baseline | Compound 2: 7.8 ± 0.7 µM; Compound 3: 4.2 ± 0.4 µM; Compound 4: 14.1 ± 1.9 µM (3-methoxy); Compound 8: 18.2 ± 2.0 µM (4-chloro) |
| Quantified Difference | Target compound is 1.75-fold less potent than compound 2 and 3.26-fold less potent than compound 3, but 1.33-fold more potent than compound 8. |
| Conditions | In vitro GSK-3β kinase assay using Human Tau [pS396] phosphoELISA kit; PMH compounds tested at varying concentrations to determine IC50 values [1]. |
Why This Matters
This data enables precise SAR-driven selection for GSK-3β-targeted lead optimization, with the natural product providing a benchmark for subsequent synthetic derivatization.
- [1] Khanfar, M. A., Asal, B. A., Mudit, M., Kaddoumi, A., & El Sayed, K. A. (2009). The marine natural-derived inhibitors of glycogen synthase kinase-3β phenylmethylene hydantoins: In vitro and in vivo activities and pharmacophore modeling. Bioorganic & Medicinal Chemistry, 17(16), 6032–6039. Table 1. https://doi.org/10.1016/j.bmc.2009.06.054 View Source
